molecular formula C8H6ClN3O3 B3082502 Ethyl 4-chloroisoxazolo[5,4-d]pyrimidine-3-carboxylate CAS No. 1127366-79-3

Ethyl 4-chloroisoxazolo[5,4-d]pyrimidine-3-carboxylate

Cat. No.: B3082502
CAS No.: 1127366-79-3
M. Wt: 227.6 g/mol
InChI Key: LWZSADKHPMLRPW-UHFFFAOYSA-N
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Description

Ethyl 4-chloroisoxazolo[5,4-d]pyrimidine-3-carboxylate is a heterocyclic compound that features a fused ring system combining isoxazole and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-chloroisoxazolo[5,4-d]pyrimidine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloropyrimidine-5-carboxylic acid with hydroxylamine to form the isoxazole ring, followed by esterification with ethanol to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloroisoxazolo[5,4-d]pyrimidine-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and other nucleophiles can react with the chlorine atom.

    Oxidizing Agents: Potassium permanganate or hydrogen peroxide can be used for oxidation.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction.

Major Products Formed

    Substituted Derivatives: Products formed by nucleophilic substitution.

    Oxidized or Reduced Derivatives: Products formed by oxidation or reduction reactions.

Scientific Research Applications

Ethyl 4-chloroisoxazolo[5,4-d]pyrimidine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-chloroisoxazolo[5,4-d]pyrimidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-chloropyrimidine-5-carboxylate
  • Isoxazolo[5,4-d]pyrimidine derivatives

Uniqueness

Ethyl 4-chloroisoxazolo[5,4-d]pyrimidine-3-carboxylate is unique due to its fused ring system, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for the development of new chemical entities with potential therapeutic applications .

Properties

IUPAC Name

ethyl 4-chloro-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O3/c1-2-14-8(13)5-4-6(9)10-3-11-7(4)15-12-5/h3H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWZSADKHPMLRPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC2=C1C(=NC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-chloroisoxazolo[5,4-d]pyrimidine-3-carboxylate
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